n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide
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Overview
Description
n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide is a compound known for its unique chemical structure and properties. This compound features a benzamide core with two trifluoromethyl groups attached to the phenyl ring, which significantly influences its reactivity and applications. The presence of the hydroxyl and methyl groups further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-hydroxy-3-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-methylbenzophenone derivatives.
Reduction: Formation of 2-hydroxy-3-methylbenzylamine derivatives.
Substitution: Formation of substituted phenyl derivatives with modified trifluoromethyl groups.
Scientific Research Applications
n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide
- n-[3,5-Bis(trifluoromethyl)phenyl]-3-methylbenzamide
- n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide
Uniqueness
n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide stands out due to the specific positioning of the hydroxyl and methyl groups, which influence its reactivity and interaction with biological targets. The presence of two trifluoromethyl groups enhances its stability and lipophilicity compared to similar compounds .
Properties
CAS No. |
634184-88-6 |
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Molecular Formula |
C16H11F6NO2 |
Molecular Weight |
363.25 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C16H11F6NO2/c1-8-3-2-4-12(13(8)24)14(25)23-11-6-9(15(17,18)19)5-10(7-11)16(20,21)22/h2-7,24H,1H3,(H,23,25) |
InChI Key |
ORCCGGZDTIMIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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